1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid
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Overview
Description
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid involves multiple steps, each requiring precise reaction conditions. The synthetic routes typically include:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the amino and carbamoyloxy groups: These functional groups are introduced through nucleophilic substitution reactions, often using reagents like ammonia or carbamoyl chloride.
Formation of the diazinane ring: This step involves the cyclization of a suitable precursor, often under acidic conditions.
Final assembly: The final step involves the coupling of the oxolan and diazinane rings, often using peptide coupling reagents like EDCI or DCC.
Industrial production methods for this compound are typically optimized for yield and purity, often involving the use of automated synthesis equipment and rigorous quality control measures.
Chemical Reactions Analysis
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halides or amines, into the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as amino acids and sugars.
Scientific Research Applications
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: This compound is used in studies of enzyme-substrate interactions and as a probe for investigating cellular processes.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: This compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s structure and function. This can result in the inhibition or activation of specific biochemical pathways, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid can be compared with other similar compounds, such as:
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-4-carboxylic acid: This compound differs by the position of the carboxylic acid group, which can lead to differences in reactivity and biological activity.
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-6-carboxylic acid: This compound has an additional carboxylic acid group, which can affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H25N5O14 |
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Molecular Weight |
523.4 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinane-5-carboxylic acid |
InChI |
InChI=1S/C17H25N5O14/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34/h3-10,13,23-26H,1-2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34)/t3?,4-,5-,6-,7+,8-,9+,10+,13+/m0/s1 |
InChI Key |
JOLGJCBCVRHGLR-YWSVUOOHSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)O |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)O |
Origin of Product |
United States |
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